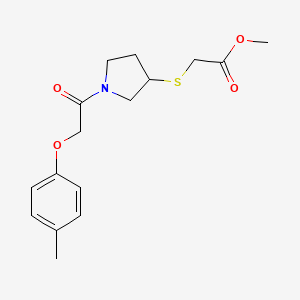
Methyl 2-((1-(2-(p-tolyloxy)acetyl)pyrrolidin-3-yl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((1-(2-(p-tolyloxy)acetyl)pyrrolidin-3-yl)thio)acetate is a useful research compound. Its molecular formula is C16H21NO4S and its molecular weight is 323.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 2-((1-(2-(p-tolyloxy)acetyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula C15H21NO4S and has a molecular weight of approximately 279.33 g/mol. Its structure includes a pyrrolidine ring, a thioether linkage, and an ester functional group, which contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole and related compounds, which share structural similarities with this compound. For instance, thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including Jurkat and HT-29 cells, with IC50 values lower than standard treatments like doxorubicin . The presence of specific substituents on the phenyl ring appears crucial for enhancing antiproliferative activity .
Antimicrobial Properties
Compounds featuring thioether groups have been observed to exhibit antimicrobial properties. For example, studies on related pyrazole derivatives demonstrated significant antibacterial activity through mechanisms that disrupt bacterial cell membranes . This suggests that this compound may also possess similar antimicrobial properties due to its thioether component.
Neuroprotective Effects
The neuroprotective potential of compounds with pyrrolidine structures has been explored in various contexts. Some derivatives have shown promise in models of neurodegeneration, possibly by modulating neurotransmitter systems or exhibiting antioxidant activity . This aspect warrants further investigation for this compound.
The biological activity of this compound may be attributed to several mechanisms:
- Cytotoxicity : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
- Membrane Disruption : The thioether linkage may facilitate interactions with lipid membranes, leading to cell lysis in microbial targets.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cell proliferation and survival pathways could contribute to its anticancer effects.
Study on Anticancer Activity
In a recent study, a series of thiazole-based compounds were synthesized and tested against various cancer cell lines. The results indicated that certain structural modifications significantly enhanced their cytotoxicity. For instance, compounds with electron-donating groups on the phenyl ring exhibited improved activity compared to their counterparts .
Study on Antimicrobial Effects
Research on related pyrazole derivatives revealed their effectiveness against resistant bacterial strains when combined with conventional antibiotics. The study emphasized the importance of structural features in enhancing antibacterial efficacy .
Propiedades
IUPAC Name |
methyl 2-[1-[2-(4-methylphenoxy)acetyl]pyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-12-3-5-13(6-4-12)21-10-15(18)17-8-7-14(9-17)22-11-16(19)20-2/h3-6,14H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWSTWIOZAUPCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCC(C2)SCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













